hexa-2,4-dienyl 2-hydroxypropanoate
Description
Hexa-2,4-dienyl 2-hydroxypropanoate is an ester derived from 2-hydroxypropanoic acid (lactic acid) and a hexa-2,4-dienyl alcohol moiety. Its structure combines a conjugated diene system (hexa-2,4-dienyl) with a polar hydroxyl group on the propanoate backbone.
The conjugated dienyl group may contribute to reactivity in biological systems, as seen in substrates like hexa-2,4-dienal, which is metabolized by detoxification enzymes such as FgGST1 .
Properties
CAS No. |
57878-04-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
hexa-2,4-dienyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
LFYGUYQOZOWZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCOC(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-2,4-dienyl 2-hydroxypropanoate can be synthesized through the esterification of hexa-2,4-dienoic acid with 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-dienyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.
Substitution: Nucleophiles such as alcohols and amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Hexa-2,4-dienal or hexa-2,4-dienoic acid.
Reduction: Hexane derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexa-2,4-dienyl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of hexa-2,4-dienyl 2-hydroxypropanoate involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electrophilic addition reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key analogs include esters of hexa-2,4-dienyl alcohol with varying carboxylic acids. A comparative analysis is summarized below:
*Estimated properties based on structural similarity.
Key Observations:
- Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like hexa-2,4-dienyl butyrate. This may enhance solubility in aqueous environments, relevant for biological interactions.
- Volatility : Linear esters (e.g., hexa-2,4-dienyl butyrate) are likely more volatile than hydroxylated derivatives, impacting their use in flavor or fragrance applications .
Enzyme Interactions:
- Hexa-2,4-dienal, a related aldehyde, is actively metabolized by FgGST1, a glutathione transferase involved in detoxification .
- Ethyl 2-hydroxypropanoate is produced by yeast during fermentation and contributes to flavor profiles in beverages . The dienyl analog could exhibit distinct microbial interactions due to its conjugated system.
Bioactivity:
- Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate, a 2-hydroxypropanoate derivative, shows antituberculosis activity, enhanced when mixed with gallic acid .
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